4-(4-Cyclopropylpiperazin-1-yl)aniline

Descripción general

Descripción

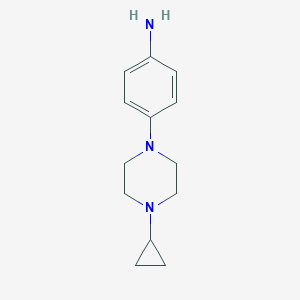

4-(4-Cyclopropylpiperazin-1-yl)aniline is an organic compound with the molecular formula C13H19N3 It consists of an aniline group attached to a cyclopropylpiperazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline typically involves the reaction of 4-chloroaniline with cyclopropylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Cyclopropylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

4-(4-Cyclopropylpiperazin-1-yl)aniline serves as a versatile building block in organic chemistry. It is used to synthesize complex molecules due to its unique structural features, including the aniline group and cyclopropylpiperazine moiety. This compound can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it valuable for developing new materials and chemicals.

Biological Applications

Ligand in Receptor Binding Studies

Research has indicated that this compound functions as a ligand in receptor binding studies. Its ability to interact with specific receptors may modulate biological activity, which is crucial for understanding drug mechanisms and developing new therapeutic agents.

Potential Therapeutic Properties

The compound has been explored for its therapeutic potential, particularly in the context of central nervous system disorders. The cyclopropylpiperazine moiety is known for enhancing binding affinity and specificity to various biological targets, which could lead to novel treatments for conditions such as anxiety or depression.

Medicinal Applications

Drug Development

This compound has been investigated as an intermediate in drug synthesis. Its structural characteristics allow it to be modified into various derivatives with potential pharmacological activity. For instance, modifications of this compound have shown promise in developing new antimalarial agents and other therapeutics targeting resistant strains of pathogens .

Case Studies

- Antimalarial Research : A study highlighted the synthesis of derivatives based on this compound that demonstrated significant antiplasmodial activity against multi-drug resistant strains of Plasmodium falciparum. The derivatives exhibited low cytotoxicity while effectively reducing parasite burden in vivo .

- CNS Disorder Treatment : Research into the compound's mechanism revealed its potential as a modulator for G protein-coupled receptors (GPCRs), which are critical targets in treating central nervous system disorders. The findings suggest that compounds derived from this compound could lead to new treatments with enhanced efficacy and reduced side effects .

Industrial Applications

Development of Specialty Chemicals

In industrial settings, this compound is utilized in creating specialty chemicals and materials. Its unique properties facilitate the development of advanced materials with specific functionalities, which are essential in various applications ranging from pharmaceuticals to agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-(4-Cyclopropylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropylpiperazine moiety may enhance its binding affinity and specificity, leading to distinct biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Methylpiperazin-1-yl)aniline

- 4-(4-Ethylpiperazin-1-yl)aniline

- 4-(4-Phenylpiperazin-1-yl)aniline

Uniqueness

4-(4-Cyclopropylpiperazin-1-yl)aniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to other similar compounds.

Actividad Biológica

4-(4-Cyclopropylpiperazin-1-yl)aniline is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This compound acts primarily as a histamine H3 receptor antagonist , which plays a significant role in various central nervous system functions, including neurotransmitter modulation and cognitive processes.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3, with a molecular weight of approximately 217.31 g/mol. Its structure includes a cyclopropyl group attached to a piperazine moiety and an aniline group, contributing to its biological activity and interaction with various receptors.

The primary mechanism of action for this compound involves its binding affinity to the histamine H3 receptor. This receptor is known to inhibit the release of neurotransmitters such as dopamine and norepinephrine. By antagonizing this receptor, the compound may enhance neurotransmitter levels, which could be beneficial in treating conditions like attention deficit hyperactivity disorder (ADHD) and other cognitive impairments.

Antagonistic Effects

Research indicates that this compound exhibits significant antagonistic effects on the histamine H3 receptor, leading to increased neurotransmitter availability in the synaptic cleft. This action has implications for various neurological disorders, particularly those characterized by cognitive deficits.

Interaction with Other Receptors

In addition to its primary action on histamine receptors, preliminary studies suggest that this compound may also interact with serotonin and dopamine receptors. This broader pharmacological profile could enhance its therapeutic potential across various psychiatric and neurological conditions.

Research Findings

Several studies have explored the biological activity of this compound:

- Neurotransmitter Modulation : In vitro studies have demonstrated that this compound can significantly increase levels of dopamine and norepinephrine in neuronal cultures, indicating its potential use in treating mood disorders and ADHD.

- Cytotoxicity Studies : Research has shown that while the compound exhibits promising activity against certain receptors, it also requires careful evaluation for cytotoxic effects in non-target cells. Preliminary findings suggest minimal toxicity at therapeutic doses .

- Pharmacokinetics : Studies involving animal models indicate that this compound displays favorable pharmacokinetic properties, including good oral bioavailability and moderate half-life, making it a candidate for further development in clinical settings .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)aniline | Similar piperazine structure | Different steric effects influencing binding |

| 3-(4-Cyclopropylpiperazin-1-yl)aniline | Cyclopropyl piperazine linked at the meta position | Potentially different pharmacological activities |

| 4-(3-Methylpiperazin-1-yl)aniline | Contains a methyl group on the piperazine ring | Varying receptor affinity |

This table highlights how this compound's cyclopropyl substitution provides distinct steric and electronic properties compared to its analogs, potentially leading to unique biological activities.

Case Studies

A notable case study involved the administration of this compound in animal models exhibiting symptoms analogous to ADHD. The results showed marked improvement in behavioral assessments correlated with increased dopamine levels, supporting its role as a viable therapeutic agent for cognitive enhancement .

Propiedades

IUPAC Name |

4-(4-cyclopropylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13/h1-4,13H,5-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJJOUMQLDDFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640671 | |

| Record name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700804-17-7 | |

| Record name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.